molecular formula C17H23NO2 B2837863 1-(Oxane-4-carbonyl)-4-phenylpiperidine CAS No. 2097866-84-5

1-(Oxane-4-carbonyl)-4-phenylpiperidine

Cat. No.: B2837863
CAS No.: 2097866-84-5
M. Wt: 273.376
InChI Key: LYNLKGSKKLZCEV-UHFFFAOYSA-N
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Description

1-(Oxane-4-carbonyl)piperidine, also known as 4-oxo-4-(piperidin-1-yl)butanoic acid, is a chemical compound with potential applications in scientific research. It has a molecular formula of C11H19NO2 and a molecular weight of 197.27 g/mol .


Physical And Chemical Properties Analysis

The physical form of 1-(Oxane-4-carbonyl)piperidine is a powder . The compound has a molecular weight of 197.27 . More detailed physical and chemical properties like boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Unusual Carbon–Carbon Bond Scission

An innovative reaction involving molecular oxygen under mild conditions was reported, demonstrating the formation of piperidines from 1-azabicyclo[2.2.2]octanes, which is relevant to the structural modification of 1-(Oxane-4-carbonyl)-4-phenylpiperidine. This reaction showcases the formation of 1-acylpiperidine-4-carboxylic acid N-alkylamides through a process that cleaves carbon–carbon bonds while introducing two new carbonyl groups, highlighting a unique synthetic pathway for derivatives of this compound (Norris, Santafianos, & Bordner, 1997).

Oxyfunctionalization of Ketones

Research on the selective oxyfunctionalization of ketones using 1-oxopiperidinium salt provides insights into regioselective and stereoselective synthesis methods. Such methods can be applied to the modification of this compound, enabling the creation of α- or γ-oxygenated carbonyl compounds. This approach opens pathways for the synthesis of complex molecules with precise control over functional group placement and stereochemistry (Ren, Liu, & Guo, 1996).

Advanced Oxidation Processes

The degradation of 1,4-dioxane, a structurally related compound to this compound, in water using heat- and Fe2+-activated persulfate oxidation was studied. This research highlights the potential of advanced oxidation processes in breaking down complex organic molecules in environmental contexts, possibly offering a method to degrade or modify this compound in aqueous solutions (Zhao, Hou, Fujii, Hosomi, & Li, 2014).

Properties

IUPAC Name

oxan-4-yl-(4-phenylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c19-17(16-8-12-20-13-9-16)18-10-6-15(7-11-18)14-4-2-1-3-5-14/h1-5,15-16H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNLKGSKKLZCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C(=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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